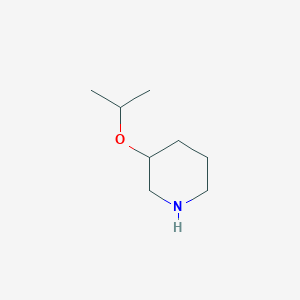

3-Isopropoxy-piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yloxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)10-8-4-3-5-9-6-8/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIELPWFWJPVOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220175-72-3 | |

| Record name | 3-(propan-2-yloxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-Isopropoxy-piperidine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis and structural elucidation of 3-isopropoxy-piperidine, a valuable heterocyclic building block in medicinal chemistry. The piperidine scaffold is a cornerstone in the design of pharmaceuticals, and functionalization at the 3-position with an alkoxy group can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability.[1] We present a robust and reproducible synthetic pathway centered on the Williamson ether synthesis, detailing the strategic use of protecting groups to ensure regioselectivity. The narrative emphasizes the causality behind experimental choices, from reagent selection to reaction conditions. Furthermore, this document outlines a complete workflow for the definitive characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic motifs found in pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in drug design. Introducing substituents, such as the isopropoxy group at the 3-position, offers a refined tool for tuning a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth examination of a reliable synthetic route to 3-isopropoxy-piperidine, designed to be a self-validating system from starting material to final, characterized product.

Synthetic Strategy: A Three-Stage Approach

The synthesis of 3-isopropoxy-piperidine is efficiently achieved through a three-stage process: (1) Protection of the piperidine nitrogen, (2) O-alkylation via Williamson ether synthesis, and (3) Deprotection to yield the final product. This strategy is essential to prevent undesired side reactions and ensure high yields of the target molecule.

Causality Behind the Synthetic Design

The secondary amine of the 3-hydroxypiperidine starting material is nucleophilic and would compete with the hydroxyl group during the alkylation step, leading to a mixture of N-alkylated and O-alkylated products. To circumvent this, the amine is temporarily "masked" with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is ideal due to its stability in basic conditions required for the subsequent ether synthesis and its clean, facile removal under acidic conditions.[2]

The core transformation—the formation of the ether bond—is accomplished via the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[3][4][5] A strong, non-nucleophilic base like sodium hydride (NaH) is selected to deprotonate the hydroxyl group of N-Boc-3-hydroxypiperidine, forming a potent sodium alkoxide nucleophile.[3][6] This alkoxide then displaces a halide from an isopropyl electrophile, such as 2-iodopropane, to form the desired ether linkage.[4]

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below, outlining the transformation from the commercially available 3-hydroxypiperidine to the final target compound.

Detailed Experimental Protocols

Safety Precaution: The following procedures involve hazardous materials. Sodium hydride is highly water-reactive and can ignite upon contact with moisture.[7][8][9][10] 2-Iodopropane is a volatile alkylating agent. Strong acids like TFA and HCl are corrosive. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and compatible gloves.[9]

Protocol 2.3.1: Synthesis of N-Boc-3-hydroxypiperidine (Starting Material)

-

Rationale: This step protects the secondary amine from participating in the subsequent alkylation reaction. Di-tert-butyl dicarbonate ((Boc)₂O) is a standard reagent for this purpose.[11]

-

To a stirred solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent mixture such as ethyl acetate and water, add a base like potassium carbonate or sodium hydroxide (2.0-5.0 eq).[12][11]

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) portion-wise to the mixture at room temperature.

-

Stir the reaction vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine, which can be purified by column chromatography if necessary.

Protocol 2.3.2: Synthesis of N-Boc-3-isopropoxy-piperidine

-

Rationale: This is the key ether-forming step. Sodium hydride, a strong base, is used to generate the alkoxide in an anhydrous aprotic solvent like THF to facilitate the SN2 reaction.[3][6]

-

Under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) to a flame-dried round-bottom flask.

-

Wash the NaH with dry hexanes to remove the mineral oil, carefully decant the hexanes, and dry the NaH powder under a stream of inert gas.

-

Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous THF to the NaH suspension. Effervescence (H₂ gas) will be observed.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete alkoxide formation.

-

Cool the reaction mixture back to 0 °C and add 2-iodopropane (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C to decompose any unreacted NaH.

-

Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain pure N-Boc-3-isopropoxy-piperidine.

Protocol 2.3.3: Synthesis of 3-Isopropoxy-piperidine (Final Product)

-

Rationale: The final step is the removal of the Boc protecting group. This is achieved under strong acidic conditions, which cleave the tert-butyl carbamate to release the free amine.[2]

-

Dissolve N-Boc-3-isopropoxy-piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.[2]

-

Cool the solution to 0 °C.

-

Add an excess of a strong acid. Two common methods are:

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until all starting material is consumed.[2]

-

Remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in water and basify the aqueous solution to a pH > 11 with a base such as 1M NaOH or solid KOH.[2][13]

-

Extract the free base into an organic solvent (e.g., DCM or ethyl acetate) multiple times.

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 3-isopropoxy-piperidine.

Structural Elucidation and Characterization

Definitive characterization of the synthesized 3-isopropoxy-piperidine is critical to confirm its identity, purity, and structure. The following table summarizes the expected analytical data based on the compound's structure and known spectral data for similar piperidine derivatives.[14][15][16][17]

Summary of Expected Characterization Data

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Piperidine Ring Protons: Multiplets in the range of δ 1.4-3.2 ppm. -OCH(CH₃)₂ (methine): Septet around δ 3.6-3.8 ppm. -OCH(CH₃)₂ (methyls): Doublet around δ 1.1-1.2 ppm. -NH: Broad singlet, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | Chemical Shift (δ) | C3 (bearing -O-iPr): ~δ 70-75 ppm. -OCH(CH₃)₂ (methine): ~δ 68-72 ppm. Piperidine Ring Carbons: Peaks in the range of δ 25-55 ppm. -OCH(CH₃)₂ (methyls): ~δ 22-24 ppm. |

| Mass Spec. | m/z (EI+ or ESI+) | [M]+• (Molecular Ion): Expected at m/z = 143.13. [M+H]⁺ (Protonated): Expected at m/z = 144.14. |

| IR Spec. | Wavenumber (cm⁻¹) | N-H Stretch: Broad peak around 3300-3400 cm⁻¹. C-H Stretch (sp³): Peaks in the range of 2850-2980 cm⁻¹. C-O-C Stretch (Ether): Strong peak around 1080-1150 cm⁻¹. |

Safety and Handling

Professional diligence in handling the reagents for this synthesis is paramount.

-

Sodium Hydride (NaH): A highly water-reactive solid. It produces flammable hydrogen gas upon contact with water or protic solvents.[7][8] It must be handled under an inert atmosphere (Argon or Nitrogen).[9] In case of fire, use a Class D fire extinguisher (dry powder, sand); DO NOT USE WATER, CO₂, or foam extinguishers .[8][10]

-

Alkyl Halides (2-Iodopropane): Volatile and potentially harmful. Handle exclusively in a chemical fume hood.

-

Strong Acids (TFA, HCl): Highly corrosive. Always wear acid-resistant gloves and eye protection. Work in a fume hood to avoid inhaling vapors.

Conclusion

This guide details a validated and logical synthetic pathway for producing 3-isopropoxy-piperidine, a compound of interest for pharmaceutical research and development. By employing a strategic N-protection/deprotection sequence in concert with the Williamson ether synthesis, this protocol offers a reliable method for obtaining the target molecule with high purity. The outlined characterization workflow provides a clear framework for structural verification, ensuring the integrity of the final product for subsequent applications.

References

- Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives. Benchchem.

- Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed.

- Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI.

- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.

- N-Boc-3-Hydroxypiperidine. ChemBK.

- Preparation method of (S)-N-BOC-3-hydroxypiperidine. Eureka | Patsnap.

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

- SAFETY DATA SHEET. Fisher Scientific.

- sodium hydride - Report. CAMEO Chemicals | NOAA.

- Sodium Hydride - Standard Operating Procedure.

- SAFETY DATA SHEET. Sigma-Aldrich.

- MSDS for SODIUM HYDRIDE. Alkali Metals Limited.

- Williamson Ether Synthesis. J&K Scientific LLC.

- Williamson ether synthesis. Wikipedia.

- The Williamson Ether Synthesis. Chemistry Steps.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.

- Piperidine(110-89-4) 13C NMR spectrum. ChemicalBook.

- Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. ResearchGate.

- 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR spectrum. ChemicalBook.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. fishersci.com [fishersci.com]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 10. alkalimetals.com [alkalimetals.com]

- 11. chembk.com [chembk.com]

- 12. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 13. jgtps.com [jgtps.com]

- 14. rsc.org [rsc.org]

- 15. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Isopropoxy-piperidine

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties.[1] Substituted piperidines, such as 3-Isopropoxy-piperidine, offer a three-dimensional architecture that is increasingly sought after in modern drug discovery to escape the "flatland" of aromatic compounds.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Isopropoxy-piperidine. It is intended for researchers, scientists, and drug development professionals, offering both a summary of key molecular attributes and detailed, field-proven experimental protocols for their validation. The causality behind experimental choices is explained to provide a deeper understanding of the molecule's behavior, ensuring a self-validating system of analysis.

Introduction: The Significance of the 3-Alkoxy-piperidine Motif

The introduction of an alkoxy group at the 3-position of the piperidine ring serves multiple strategic purposes in drug design. It can modulate lipophilicity, introduce a hydrogen bond acceptor, and alter the basicity (pKa) of the piperidine nitrogen.[2] These modifications significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for target engagement and off-target effects.[3] 3-Isopropoxy-piperidine, with its branched alkoxy substituent, provides a unique balance of these properties, making it a valuable building block for exploring new chemical space. This guide serves to characterize this specific entity, providing the foundational data necessary for its effective utilization in research and development programs.

Molecular Identity and Structure

A precise understanding of a molecule's structure is the foundation of all physicochemical analysis.

Caption: 2D Chemical Structure of 3-Isopropoxy-piperidine.

Table 1: Compound Identification

| Identifier | Value | Source/Comment |

| IUPAC Name | 3-(propan-2-yloxy)piperidine | Systematic Name |

| Molecular Formula | C₈H₁₇NO | Calculated |

| Molecular Weight | 143.23 g/mol | Calculated |

| CAS Number | Not explicitly assigned. | Note: Similar structures like 3-Isopropoxy-1-methylpiperidine and 4-Isopropoxy-piperidine have assigned CAS numbers.[4][5] Researchers should verify the identity of any sourced material. |

| Canonical SMILES | CC(C)OC1CCCNC1 | Structure Representation |

Core Physicochemical Properties

The utility of a compound in drug development is heavily dictated by its physicochemical properties. The data presented below are a combination of calculated values and expert estimations based on structurally related analogs.

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Estimated Value | Rationale and Impact on Drug Development |

| Physical State | Colorless to light yellow liquid | Based on analogs like piperidine and 4-isopropoxy-piperidine.[5][6] Relevant for handling, formulation, and storage. |

| Boiling Point | ~170-190 °C | Estimated to be higher than piperidine (106 °C) due to increased molecular weight and van der Waals forces.[6][7] Important for purification and stability assessment. |

| pKa | 10.0 - 10.8 | The piperidine nitrogen is basic (piperidine pKa ≈ 11.1).[6] The ether oxygen at the 3-position is expected to have a slight electron-withdrawing inductive effect, reducing the basicity.[2] This value is critical as it dictates the ionization state at physiological pH (7.4), impacting solubility, cell permeability, and target binding. |

| Calculated LogP | 1.8 - 2.5 | LogP (octanol-water partition coefficient) is a key measure of lipophilicity. The isopropoxy group increases lipophilicity compared to piperidine (LogP ≈ 0.84).[8] This value falls within a favorable range for drug-likeness, balancing solubility and membrane permeability. |

| Aqueous Solubility | Moderately soluble to sparingly soluble | As a basic amine, solubility is highly pH-dependent. It will be significantly more soluble in acidic conditions due to the formation of the protonated piperidinium salt. The isopropoxy group reduces aqueous solubility compared to piperidine. |

| Hydrogen Bond Acceptors | 2 (Nitrogen and Oxygen) | The ability to accept hydrogen bonds is crucial for molecular recognition and solubility. |

| Hydrogen Bond Donors | 1 (Nitrogen-Hydrogen) | The secondary amine provides a hydrogen bond donor site, contributing to interactions with biological targets. |

| Rotatable Bonds | 2 | Indicates a degree of conformational flexibility, which can be important for binding to a target protein. |

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, predicted properties must be validated through rigorous experimentation. The following section details standard, self-validating protocols for determining the key physicochemical parameters of 3-Isopropoxy-piperidine.

Protocol: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound. This is critical for preclinical development, as it influences everything from the design of in vitro assays to predicting oral absorption. Kinetic solubility assays, while faster, can often overestimate the true solubility.[9]

Methodology:

-

Preparation: Prepare a series of buffered aqueous solutions at relevant pH values (e.g., pH 5.0, pH 7.4, pH 9.0).

-

Addition of Compound: Add an excess amount of 3-Isopropoxy-piperidine to a known volume of each buffer in a glass vial. The excess solid (or undissolved liquid) ensures that saturation is reached.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25 °C or 37 °C) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved material settle. Alternatively, centrifuge the samples at high speed to pellet any suspended particles.

-

Sampling and Analysis: Carefully remove an aliquot from the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve of known concentrations.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Determination of Lipophilicity (LogD) by RP-HPLC

Causality: Lipophilicity is a critical parameter that governs a drug's ability to cross biological membranes. For ionizable compounds like 3-Isopropoxy-piperidine, the distribution coefficient (LogD) is more physiologically relevant than LogP because it accounts for pH.[3] Reverse-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for estimating LogD by correlating a compound's retention time on a nonpolar stationary phase with its lipophilicity.

Methodology:

-

System Setup: Use a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Inject a series of standard compounds with known LogD values at the chosen pH. Record the retention time (t_R) for each standard.

-

Sample Analysis: Dissolve 3-Isopropoxy-piperidine in the mobile phase and inject it into the HPLC system. Record its retention time.

-

Calculation:

-

Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Plot log(k) of the standards against their known LogD values.

-

Generate a linear regression equation from the calibration curve.

-

Use the log(k) of 3-Isopropoxy-piperidine to calculate its LogD value using the regression equation.

-

Caption: RP-HPLC Method for LogD Determination.

Protocol: Stability Assessment

Causality: Chemical stability is a non-negotiable requirement for any drug candidate. This protocol outlines stress testing to identify potential degradation pathways and establish a stability profile. The ether linkage in 3-Isopropoxy-piperidine could be susceptible to cleavage under harsh acidic conditions, while the amine is prone to oxidation.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions: Aliquot the stock solution into separate vials and expose them to a range of stress conditions as outlined by regulatory guidelines.

-

Acidic Hydrolysis: 0.1 M HCl at 50-60 °C.

-

Basic Hydrolysis: 0.1 M NaOH at 50-60 °C.

-

Oxidative Stress: 3% H₂O₂ at room temperature.

-

Thermal Stress: Store solid compound at 60 °C.

-

Photostability: Expose solution to UV/Vis light as per ICH Q1B guidelines.

-

-

Time Points: Sample from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method (typically a gradient method capable of separating the parent compound from potential degradants).

-

Evaluation: Calculate the percentage of the parent compound remaining at each time point. If significant degradation occurs, use LC-MS to identify the structure of the degradation products.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical entities is paramount.

-

Hazard Identification: Based on the piperidine moiety, the compound should be treated as corrosive and toxic.[6] It can cause severe skin burns and eye damage. It is also likely harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid direct contact and inhalation. Take precautions against static discharge as related compounds can be flammable.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.

Conclusion

3-Isopropoxy-piperidine is a valuable chemical building block with physicochemical properties that make it attractive for drug discovery. Its moderate lipophilicity, tunable basicity, and capacity for hydrogen bonding provide a solid foundation for designing novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers to validate these properties and further explore the potential of this and related scaffolds. A thorough understanding and empirical validation of the principles outlined herein are essential for advancing compounds from the laboratory to preclinical development.

References

-

Chem-Supply. (n.d.). p-Isopropoxy-N-(3-piperidinopropyl)thiobenzamide SDS/MSDS. Retrieved from [Link]

-

Vasilevsky, S. F., & Nevado, C. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(5), 621. Retrieved from [Link]

-

Defense Technical Information Center. (2001). Piperidine Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(2-isopropoxyphenoxy)piperidine (C14H21NO2). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

-

Kobayashi, S., & Nishio, K. (1995). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. The Journal of Organic Chemistry, 60(21), 6620-6629. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114550, 3-Propylpiperidine. Retrieved from [Link]

-

Dearden, J. C. (2003). Prediction of Physicochemical Properties. QSAR & Combinatorial Science, 22(3), 303-309. Retrieved from [Link]

-

Angers, P., et al. (2015). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. European Journal of Organic Chemistry, 2015(26), 5849-5861. Retrieved from [Link]

-

Liu, Z., et al. (2019). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. Acta Pharmaceutica Sinica B, 9(4), 783-795. Retrieved from [Link]

-

Shiroishi, M., & Koseki, N. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(22), 10074-10084. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2023). Tuning basicity. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5). Retrieved from [Link]

-

University of Tartu. (n.d.). pKa values bases - Chair of Analytical Chemistry. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

European Medicines Agency. (2023). Guideline on Stability testing of existing active substances and related finished products. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Isopropoxy-1-methylpiperidine|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 7. 3-Isopentylpiperidine (1219977-29-3) for sale [vulcanchem.com]

- 8. 3-Propylpiperidine | C8H17N | CID 114550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

solubility and stability of 3-Isopropoxy-piperidine

An In-Depth Technical Guide to the Solubility and Stability of 3-Isopropoxy-piperidine

Executive Summary

3-Isopropoxy-piperidine, a derivative of the highly privileged piperidine scaffold, represents a class of compounds with significant potential in medicinal chemistry and drug development.[1] Understanding its fundamental physicochemical properties—namely solubility and stability—is paramount for its effective application, from early-stage screening to formulation development. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of 3-Isopropoxy-piperidine. Lacking extensive public data on this specific analogue, this document synthesizes information from the parent heterocycle, piperidine, and established principles of physical organic chemistry to build a robust predictive profile. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of its solubility and stability, grounded in authoritative guidelines and best practices.

Core Physicochemical Profile of 3-Isopropoxy-piperidine

The structural features of 3-Isopropoxy-piperidine—a secondary amine within a saturated heterocyclic ring and an ether linkage—dictate its chemical behavior. The piperidine ring provides a basic nitrogen atom, making the molecule susceptible to protonation, while the isopropoxy group increases its lipophilicity compared to the parent piperidine molecule.

| Property | Predicted Value / Characteristic | Rationale & Foundational Data |

| Molecular Formula | C₈H₁₇NO | Based on chemical structure. |

| Molecular Weight | 143.23 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light yellow liquid | Inferred from piperidine and similar substituted analogues.[2][3] |

| pKa (Conjugate Acid) | ~10.5 - 11.5 | Estimated based on the pKa of piperidine (~11.1).[4] The ether group is not expected to significantly alter the basicity of the distal nitrogen. |

| Predicted LogP | ~1.5 - 2.5 | The addition of the isopropoxy group significantly increases lipophilicity compared to piperidine (LogP ~0.84).[5] |

Solubility Profile: Predictions and Empirical Determination

Solubility is a critical determinant of a compound's behavior in both biological and chemical systems, impacting everything from assay reliability to bioavailability.[6][7]

Theoretical Solubility Assessment

The principle of "like dissolves like" provides a strong framework for predicting solubility.

-

Aqueous Solubility : Piperidine itself is miscible with water, largely due to hydrogen bonding between its N-H group and water.[2][5] The introduction of the lipophilic isopropoxy group in 3-Isopropoxy-piperidine will decrease its aqueous solubility. However, the nitrogen atom can still act as a hydrogen bond acceptor, suggesting moderate aqueous solubility, which will be highly pH-dependent. At acidic pH, protonation of the piperidine nitrogen will form a salt, significantly increasing aqueous solubility.

-

Organic Solvent Solubility : The parent piperidine is soluble in a wide range of organic solvents, including alcohols, ethers, and chloroform.[2][4][8] Given its increased lipophilicity, 3-Isopropoxy-piperidine is expected to exhibit high solubility or miscibility in a broad spectrum of organic solvents, from polar aprotic (e.g., DMSO, THF) to nonpolar (e.g., Toluene), but limited solubility in highly nonpolar solvents like hexane.[2][9]

Illustrative Quantitative Solubility Data

The following table presents a template for reporting empirically determined solubility data.

| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Kinetic | [Experimental Value] |

| Simulated Gastric Fluid (SGF), pH 1.2 | 37 | Kinetic | [Experimental Value] |

| Ethanol | 25 | Thermodynamic | [Experimental Value] |

| Acetonitrile | 25 | Thermodynamic | [Experimental Value] |

Experimental Protocol: Kinetic Aqueous Solubility Assay

Kinetic solubility assays are high-throughput methods ideal for early drug discovery, assessing how readily a compound dissolved in an organic solvent (typically DMSO) partitions into an aqueous buffer.[7][10][11] This protocol is adapted from standard industry practices.[10][12]

Causality : This assay mimics the conditions of many in vitro biological screens where compounds are introduced from a DMSO stock, making it a highly relevant measurement.[7] The goal is to identify potential solubility-related artifacts in screening campaigns early.

Methodology :

-

Stock Solution Preparation : Prepare a high-concentration stock solution of 3-Isopropoxy-piperidine (e.g., 20 mM) in 100% Dimethyl Sulfoxide (DMSO).

-

Plate Setup : Using a 96-well microtiter plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of the assay plate.

-

Buffer Addition : Add the desired aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the target final compound concentration (e.g., 200 µM) and a final DMSO concentration of 1%.

-

Mixing and Incubation : Seal the plate and mix thoroughly on a plate shaker for 5 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set duration, typically 1 to 2 hours.[10] This period allows for the precipitation of the compound if its solubility limit is exceeded.

-

Precipitate Removal : Separate the undissolved compound from the saturated solution. This is most commonly achieved by filtering the plate contents through a solubility filter plate (e.g., Millipore MultiScreen®).[6][11]

-

Quantification : Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method. A UV-Vis spectrophotometer plate reader is common for high-throughput screening, comparing the absorbance to a standard curve.[10] For higher accuracy, especially for compounds lacking a strong chromophore, LC-MS/MS analysis is the method of choice.[6][12]

-

Data Analysis : Calculate the solubility by comparing the measured concentration of the sample to the theoretical maximum concentration.

Caption: Workflow for Determining Kinetic Solubility.

Stability Profile and Degradation Pathways

Assessing the intrinsic chemical stability of a compound is a cornerstone of drug development, ensuring product quality, efficacy, and safety.[13] Forced degradation studies are intentionally performed under harsh conditions to identify likely degradation products and establish degradation pathways.[14][15]

Predicted Chemical Liabilities

Based on its structure, 3-Isopropoxy-piperidine has two primary sites susceptible to degradation:

-

Piperidine Ring (Tertiary Amine Susceptibility) : The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or, under more aggressive conditions, ring-opening products.[16][17] This is a common degradation pathway for piperidine-containing pharmaceuticals.[16]

-

Ether Linkage : While generally stable, ether linkages can undergo cleavage under strong acidic conditions, though this typically requires harsh reagents (e.g., HBr, HI) not used in standard stress testing.

Experimental Protocol: Forced Degradation Study

This protocol is designed in accordance with ICH Q1A(R2) guidelines, which recommend targeting 5-20% degradation to ensure that the degradation products are representative and can be adequately characterized without being secondary artifacts of over-stressing.[14][18]

Causality : The purpose is not to destroy the molecule, but to accelerate its natural degradation to a detectable level. This allows for the development and validation of a "stability-indicating" analytical method—one that can separate the intact drug from its degradation products.[13][14]

Methodology :

-

Stock Solution Preparation : Prepare a stock solution of 3-Isopropoxy-piperidine in a suitable solvent (e.g., acetonitrile or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions : Expose the compound to a panel of stress conditions in parallel. A control sample (unstressed stock solution) should be run alongside.

-

Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[16]

-

Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.[16]

-

Oxidative Degradation : Mix the stock solution with an equal volume of a dilute oxidizing agent (e.g., 3% H₂O₂). Keep at room temperature for a shorter period (e.g., 8-24 hours).[14][16]

-

Thermal Degradation : Place both a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80°C) for an extended period (e.g., 48-72 hours).[16]

-

Photolytic Degradation : Expose solid and solution samples to a light source that produces combined visible and UV outputs, with a minimum exposure of 1.2 million lux hours and 200 watt hours/m².[14]

-

-

Sample Quenching/Preparation : After the designated stress period, cool the samples to room temperature. Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples, including the control, to a suitable concentration for analysis.

-

Analytical Method : Analyze all stressed samples and the control using a high-performance liquid chromatography (HPLC) method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

Data Interpretation : Compare the chromatograms of the stressed samples to the control. A loss in the peak area of the parent compound and the appearance of new peaks indicate degradation. The PDA detector helps assess peak purity, while the MS provides mass information to help identify the structures of the degradation products.

Caption: Workflow for a Forced Degradation Study.

Conclusion

While specific experimental data for 3-Isopropoxy-piperidine is not widely published, a comprehensive understanding of its likely solubility and stability characteristics can be derived from its structure and the well-documented behavior of its parent piperidine scaffold. It is predicted to be a moderately water-soluble, basic compound with high solubility in most organic solvents. Its primary stability liability is likely oxidation at the piperidine nitrogen. The robust, industry-standard protocols provided in this guide offer a clear path for the empirical validation of these predictions. Undertaking these studies is a critical, non-negotiable step in advancing any piperidine-containing compound through the drug discovery and development pipeline, ensuring data integrity and ultimately, patient safety.

References

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).

- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.

- Instability and degradation pathways of 1-piperideine. (n.d.). Benchchem.

- Degradation pathways of 1-Piperidinepentanoic acid and prevention. (n.d.). Benchchem.

- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. (n.d.).

- Shake-Flask Aqueous Solubility Assay. (n.d.). Enamine.

- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.

- In vitro solubility assays in drug discovery. (n.d.). PubMed.

- Forced Degradation Study as per ICH Guidelines. (2025, November 5). ResolveMass.

- Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.

- ADME Solubility Assay. (n.d.). BioDuro.

- Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery.

- Solubility of Piperidine. (n.d.). Solubility of Things.

- Piperidine-containing drugs and recently studied analogs. (2024). PubMed.

- Piperidine Chemical Properties. (n.d.). ChemicalBook.

- Piperidine Biotech grade solvent. (n.d.). Sigma-Aldrich.

- 4-Isopropoxy-piperidine. (n.d.). Chem-Impex.

- Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine. (n.d.). Benchchem.

- Piperidine | C5H11N. (n.d.). PubChem.

- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 哌啶 biotech. grade, ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. onyxipca.com [onyxipca.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmtech.com [pharmtech.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. resolvemass.ca [resolvemass.ca]

The Emerging Therapeutic Potential of 3-Isopropoxy-piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The piperidine scaffold remains a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved therapeutics and its versatile pharmacological profile.[1][2] Strategic modifications to this privileged heterocycle have historically yielded compounds with significant clinical impact. This technical guide delves into the largely unexplored yet promising chemical space of 3-isopropoxy-piperidine derivatives. By extrapolating from the rich pharmacology of analogous 3-substituted piperidines, we will illuminate the potential biological activities of this novel class of compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of potential therapeutic applications, detailed experimental protocols for their evaluation, and a forward-looking perspective on their place in contemporary drug discovery.

Introduction: The Piperidine Scaffold and the Significance of 3-Position Substitution

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[3] Its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions make it an ideal scaffold for targeting a diverse range of biological macromolecules. The specific substitution pattern on the piperidine ring is a critical determinant of a compound's pharmacological activity and target selectivity.

The 3-position of the piperidine ring offers a unique vector for chemical modification, allowing for the introduction of substituents that can profoundly influence a molecule's interaction with its biological target. The introduction of an isopropoxy group at this position introduces a combination of steric bulk and lipophilicity, with the ether linkage providing a potential hydrogen bond acceptor. These physicochemical properties suggest that 3-isopropoxy-piperidine derivatives may exhibit novel or enhanced biological activities compared to their unsubstituted or differently substituted counterparts. This guide will explore the most probable and compelling of these potential activities.

Potential Biological Activities and Mechanistic Insights

Based on the established pharmacology of structurally related 3-alkoxy and 3-phenoxy piperidine derivatives, we can project several high-potential therapeutic areas for 3-isopropoxy-piperidine compounds.

Acetylcholinesterase Inhibition: A Potential Avenue for Neurodegenerative Disease Therapeutics

A prominent and well-documented activity of piperidine derivatives is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5][6] A deficiency in cholinergic neurotransmission is a key pathological feature of Alzheimer's disease, and AChE inhibitors remain a frontline treatment.[7] The piperidine moiety often plays a crucial role in binding to the active site of AChE.[4] The introduction of a 5,6-dimethoxy-1-oxoindan-2-yl)methyl group at the 4-position of a 1-benzylpiperidine scaffold resulted in a highly potent AChE inhibitor.[4] This suggests that alkoxy substitutions on appended moieties can significantly enhance inhibitory activity. It is therefore plausible that a 3-isopropoxy group on the piperidine ring itself could confer potent and selective AChE inhibition.

Hypothetical Binding Mode of a 3-Isopropoxy-piperidine Derivative with AChE

Caption: Step-by-step workflow for the Ellman's method to determine AChE inhibition.

Radioligand Binding Assay for Dopamine D4 Receptor

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing information on binding affinity (Ki).

Materials:

-

Cell membranes from HEK293 cells stably expressing the human dopamine D4 receptor

-

[³H]-Spiperone (radioligand)

-

Haloperidol (reference compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)

-

Test compounds (3-isopropoxy-piperidine derivatives)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds and haloperidol.

-

In reaction tubes, combine the cell membranes (10-20 µg of protein), [³H]-Spiperone (at a concentration near its Kd), and either buffer (for total binding), a high concentration of unlabeled haloperidol (for non-specific binding), or the test compound.

-

Incubate the mixture at room temperature for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and the percentage of inhibition by the test compounds.

-

Determine the IC50 values and calculate the Ki using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Materials:

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compounds (3-isopropoxy-piperidine derivatives)

-

Standard antibiotics/antifungals (e.g., ciprofloxacin, fluconazole)

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Prepare a standardized inoculum of the microbial strain.

-

In a 96-well plate, prepare two-fold serial dilutions of the test compounds and standard drugs in the appropriate broth.

-

Inoculate each well with the microbial suspension.

-

Include positive (microbes in broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Future Perspectives and Conclusion

The 3-isopropoxy-piperidine scaffold represents a promising, yet underexplored, area of chemical space with the potential to yield novel therapeutic agents. The insights gathered from related 3-substituted piperidines strongly suggest that these derivatives are likely to exhibit significant biological activities, particularly in the realms of neurodegenerative diseases, CNS disorders, and infectious diseases. The experimental protocols detailed in this guide provide a robust framework for the initial pharmacological characterization of these compounds. Further exploration of the structure-activity relationships, including variations in the substituent on the piperidine nitrogen and the stereochemistry at the 3-position, will be crucial in optimizing potency and selectivity. This technical guide serves as a call to action for the drug discovery community to investigate the therapeutic potential of 3-isopropoxy-piperidine derivatives, a class of compounds that may hold the key to addressing unmet medical needs.

References

-

Viegas, C., Jr., Bolzani, V. da S., & Barreiro, E. J. (2006). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 14(13), 4435-4444. [Link]

-

Woźniak, E., Mozrzymas, A., Czarny, A., Kocieba, M., Rózycka-Roszak, B., Dega-Szafran, Z., Dulewicz, E., & Petryna, M. (2004). Antimicrobial activity of N-alkoxycarbonylmethyl-N-alkyl-piperidinium chlorides. Zeitschrift für Naturforschung C, 59(11-12), 823-829. [Link]

-

Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

-

Yamanishi, Y., Ogura, H., Kosasa, T., Araki, S., Sawa, Y., & Yamatsu, K. (1991). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 41(10), 1033-1039. [Link]

-

Rogers, S. L., & Friedhoff, L. T. (1998). Clinical benefits of a new piperidine-class AChE inhibitor. Acta Neurologica Scandinavica. Supplementum, 168, 67-72. [Link]

-

Stark, K. E., & Scott, J. D. (2012). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Medicinal Chemistry Letters, 3(11), 909-913. [Link]

-

Melloni, M., La Regina, G., Gatti, V., Ciaffoni, F., Ciolli, A., Mabilia, M., Monopoli, A., & Ongini, E. (1993). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 48(3), 363-376. [Link]

-

Omyrzakov, M. T., Kiyashev, D. K., Kurmankulov, N. B., Bortnikova, K. A., Erzhanov, K. B., & Omirzak, M. T. (2014). The synthesis and antimicrobial activity of new piperidine compounds. Life Science Journal, 11(5s), 210-214. [Link]

-

Sadym, A., Stanciauskaite, M., & Kananovich, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Piergentili, A., Bonifazi, A., Newman, A. H., Keck, T. M., Gervasoni, S., Vistoli, G., Del Bello, F., Giorgioni, G., Pavletić, P., & Quaglia, W. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. ACS Chemical Neuroscience, 12(19), 3638-3649. [Link]

-

Shaikh, T. M., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(6), 7177-7186. [Link]

-

Arslan, S., & Karali, N. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 323-327. [Link]

-

Scerba, M. T., Tweedie, D., & Greig, N. H. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. ACS Medicinal Chemistry Letters, 15(9), 1251-1258. [Link]

-

Shode, F. O., Oyedeji, A. O., & Singh, P. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pure and Applied Chemistry, 10(1), 1-8. [Link]

-

Scott, J. D., Trovato, R., Abdel-Halim, H., Kurri, V., Tello-Aburto, R., Garland, M., ... & Che, Y. (2020). Synthesis and Biological Characterization of 4, 4-Difluoro-3-(phenoxymethyl) piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS medicinal chemistry letters, 11(11), 2247-2252. [Link]

-

Al-Warhi, T., Al-Rashood, S. T., Al-Oqail, M. M., Hassan, W. H. B., & Ahamed, M. B. K. (2025). Hybrid Conjugates of Ibuprofen and 3,5-Diarylidene-4-Piperidone: A New Avenue in Anti-Inflammatory Drug Discovery. Molecules, 30(17), 3538. [Link]

-

Stark, K. E., Scott, J. D., Trovato, R., Abdel-Halim, H., Kurri, V., Tello-Aburto, R., ... & Che, Y. (2019). Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo) piperidine derivatives as histamine H 3 R ligands. Bioorganic & medicinal chemistry letters, 29(17), 2419-2423. [Link]

-

Scott, J. D., Trovato, R., Abdel-Halim, H., Kurri, V., Tello-Aburto, R., Garland, M., ... & Che, Y. (2020). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

-

Reddemma, M., Ganga Supraja, K., Sree Lakshmi, E., Indhu priya, A., Harika, S., & Mayuri, P. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a486. [Link]

-

Lazareno, S., & Birdsall, N. J. (1993). Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites. British journal of pharmacology, 109(4), 1120–1127. [Link]

-

Palin, R., Barn, D. R., Clark, J. K., Cottney, J. E., Hayhurst, L., He, H., ... & Spanswick, D. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & medicinal chemistry letters, 15(3), 589-593. [Link]

-

Al-Warhi, T., Al-Rashood, S. T., Al-Oqail, M. M., Hassan, W. H. B., & Ahamed, M. B. K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7891. [Link]

-

Chojnacka, K., Koczorowska, M., Stasiak, A., Canale, V., Mogilski, S., Satała, G., ... & Bojarski, A. J. (2014). 7-3-Chlorophenypiperazinylalkyl derivatives of 8-alkoxy-purine-2, 6-dione as a serotonin receptor ligands with potential antidepressant activity. Pharmacological reports, 66(4), 652-657. [Link]

-

Tiwari, A., & Palle, V. P. (2012). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. ACS medicinal chemistry letters, 3(12), 1031-1036. [Link]

-

Palin, R., Barn, D. R., Clark, J. K., Cottney, J. E., Hayhurst, L., He, H., ... & Spanswick, D. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & medicinal chemistry letters, 15(3), 589-593. [Link]

-

Piergentili, A., Bonifazi, A., Newman, A. H., Keck, T. M., Gervasoni, S., Vistoli, G., Del Bello, F., Giorgioni, G., Pavletić, P., & Quaglia, W. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. ACS Chemical Neuroscience, 12(19), 3638-3649. [Link]

-

Zhang, M., Li, G., & Deschamps, J. R. (2016). Muscarinic acetylcholine receptor binding affinities of pethidine analogs. Bioorganic & medicinal chemistry letters, 26(15), 3584-3587. [Link]

-

Arora, V., Kumar, A., & Kumar, V. (2012). 14-Alkoxy-and 14-Acyloxypyridomorphinans: Mu Agonist/Delta Antagonist Opioid Analgesics with Diminished Tolerance and Dependence Side Effects. Journal of medicinal chemistry, 55(17), 7731-7741. [Link]

-

O'Hagan, D. (2020). Pyridine alkaloids with activity in the central nervous system. Journal of natural products, 83(5), 1684-1694. [Link]

-

Birdsall, N. J. M., Bradley, S., Brown, D. A., Buckley, N. J., Challiss, R. A. J., Christopoulos, A., ... & Wess, J. (2023). Acetylcholine receptors (muscarinic). The IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Jahan, S., Khan, K. M., Naeem, S., & Siddiqui, S. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan journal of pharmaceutical sciences, 29(1), 77-82. [Link]

-

Kaplan, A. R., Schrank, C. L., & Wuest, W. M. (2021). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. ChemMedChem, 16(16), 2487-2490. [Link]

-

Carroll, F. I., Runyon, S. P., Abraham, P., Navarro, H. A., Blough, B. E., & Kuhar, M. J. (2007). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Journal of medicinal chemistry, 50(19), 4704-4712. [Link]

-

Livingston, K. E., & Traynor, J. R. (2014). Allostery at opioid receptors: modulation with small molecule ligands. British journal of pharmacology, 171(13), 3142-3154. [Link]

-

Mousa, Y. J. (n.d.). Drugs acting on the Central Nervous System (CNS). [Link]

-

Leopoldo, M., Lacivita, E., & De Giorgio, P. (2014). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Journal of medicinal chemistry, 57(10), 3949-3974. [Link]

-

Drugs.com. (n.d.). List of Central nervous system agents (CNS agents). [Link]

-

Corder, G., Castro, D. C., Bruchas, M. R., & Scherrer, G. (2018). Untangling the complexity of opioid receptor function. Nature neuroscience, 21(9), 1154-1165. [Link]

-

Demir, U., Ciftci, H. I., Beydemir, S., & Kocyigit, U. M. (2020). SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 21(4), 586-600. [Link]

-

Stasiak, A., Hogendorf, A. S., Satała, G., & Bojarski, A. J. (2021). The Structural Determinants for α 1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International journal of molecular sciences, 22(22), 12496. [Link]

-

O'Hagan, D. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-152. [Link]

-

Tanga, M. J., & El-Yazal, J. (2021). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. International journal of molecular sciences, 22(11), 5966. [Link]

-

Wang, Y., Zhang, Y., & Chen, G. (2025). Improving opioid analgesia: Modulation of the mu-opioid receptor phosphorylation state via combination therapy. European journal of medicinal chemistry, 283, 118138. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijnrd.org [ijnrd.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical benefits of a new piperidine-class AChE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Isopropoxy-piperidine: A Historical and Mechanistic Perspective

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] It is classified as a "privileged scaffold" because of its frequent appearance in a vast array of pharmaceuticals and bioactive natural products.[2] Its three-dimensional structure, chemical stability, and ability to modulate physicochemical properties like lipophilicity and basicity make it an invaluable component in drug design.[2] Within this class, 3-substituted piperidines are particularly crucial building blocks, offering a versatile platform for introducing functionality to engage with biological targets.

This guide delves into the synthesis of a specific and valuable derivative: 3-isopropoxy-piperidine. While not a compound with a singular, celebrated discovery, its synthesis is a compelling case study in the application of fundamental, time-honored organic reactions. The history of its creation is intrinsically woven into the historical development of methods to synthesize its essential precursor, 3-hydroxypiperidine, and the classic Williamson ether synthesis. We will explore the evolution of these methods, from early racemic approaches to modern, highly stereoselective enzymatic strategies, culminating in a validated, step-by-step workflow for the preparation of 3-isopropoxy-piperidine.

Part I: The Foundational Precursor – A History of 3-Hydroxypiperidine Synthesis

The accessibility of 3-isopropoxy-piperidine is entirely contingent upon the efficient synthesis of its parent alcohol, 3-hydroxypiperidine. The journey to produce this precursor showcases a clear progression in synthetic organic chemistry.

The Classic Approach: Catalytic Hydrogenation of 3-Hydroxypyridine

One of the most direct and historically significant routes to the piperidine core is the hydrogenation of its aromatic pyridine counterpart.[1] This method involves the reduction of the pyridine ring using hydrogen gas in the presence of a metal catalyst.

-

Causality Behind Experimental Choices : The choice of catalyst is critical and often includes precious metals like Platinum (e.g., PtO₂, Adam's catalyst), Palladium, or Rhodium, typically supported on carbon.[1] These metals are effective at adsorbing both hydrogen gas and the aromatic ring, facilitating the addition of hydrogen atoms across the double bonds. The reaction typically requires high pressures of hydrogen and elevated temperatures to overcome the aromatic stability of the pyridine ring. While robust, this method can be costly on an industrial scale due to the expense of the catalysts and the specialized high-pressure equipment required.

Alternative Route: Reduction of 3-Piperidone

An alternative strategy involves the reduction of a carbonyl group at the 3-position of a pre-formed piperidine ring. Substituted 3-piperidones serve as versatile intermediates that can be readily converted to the corresponding 3-hydroxy derivatives.[3]

-

Expertise in Reagent Selection : This transformation is typically accomplished using standard hydride reducing agents, such as sodium borohydride (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄).[3] Sodium borohydride is often preferred due to its greater functional group tolerance and milder reaction conditions, making it a safer and more practical choice for many applications. This approach circumvents the need for high-pressure hydrogenation.

Modern Advancements: The Rise of Chiral Synthesis

In modern drug development, controlling stereochemistry is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. This has driven the development of asymmetric syntheses for chiral building blocks like (S)-N-Boc-3-hydroxypiperidine, a key intermediate in the synthesis of the anticancer drug Ibrutinib.[4][5]

-

Trustworthiness Through Biocatalysis : Biocatalytic methods, particularly the use of ketoreductase (KRED) enzymes, have emerged as a powerful and green technology for this purpose.[6][7] These enzymes, often used in whole-cell systems or as isolated proteins, can reduce the prochiral ketone of N-Boc-3-piperidone to the corresponding alcohol with exceptionally high enantioselectivity (>99% ee) under mild, aqueous conditions.[4] This enzymatic approach represents the pinnacle of efficiency and selectivity, providing direct access to the specific stereoisomer required for pharmaceutical synthesis.

Part II: The Key Transformation – O-Alkylation via Williamson Ether Synthesis

With a reliable supply of the 3-hydroxypiperidine precursor established, the formation of the isopropoxy ether linkage is the next critical step. The most robust and historically significant method for this transformation is the Williamson ether synthesis.

A Cornerstone of Organic Chemistry

Developed by Alexander Williamson in 1850, this reaction has remained one of the most fundamental and reliable methods for preparing ethers for over 170 years.[8][9] Its enduring utility is a testament to its broad scope and mechanistic simplicity. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein a deprotonated alcohol (an alkoxide) acts as a nucleophile, attacking an alkyl halide and displacing the halide leaving group.[9][10]

Diagram: The SN2 Mechanism of Williamson Ether Synthesis

Caption: Comparison of favorable and unfavorable disconnections for synthesis.

The Critical Role of Nitrogen Protection

A crucial experimental consideration is the reactivity of the piperidine nitrogen itself. As a secondary amine, it is both nucleophilic and basic. It would compete with the hydroxyl group during the O-alkylation step and interfere with the base-mediated deprotonation of the alcohol. Therefore, the nitrogen must be "protected" with a temporary functional group.

-

Self-Validating Protocol : The tert-butoxycarbonyl (Boc) group is an ideal choice. It is easily installed by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O). The resulting carbamate is stable to the basic conditions of the Williamson ether synthesis but can be cleanly removed afterward under acidic conditions (e.g., with trifluoroacetic acid or HCl), regenerating the free amine. [11]

Part III: A Complete, Validated Synthetic Workflow

Synthesizing the insights from the historical development of precursor synthesis and the mechanistic principles of ether formation, we can construct a robust, multi-step workflow for the preparation of 3-isopropoxy-piperidine.

Diagram: Overall Synthetic Workflow

Caption: A three-step workflow for the synthesis of 3-isopropoxy-piperidine.

Experimental Protocols

Step 1: N-Protection of 3-Hydroxypiperidine

-

Dissolution: Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.

-

Boc-Anhydride Addition: Cool the mixture in an ice bath (0 °C) and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).

-

Workup & Purification: Upon completion, perform an aqueous workup to remove water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Boc-3-hydroxypiperidine can be purified by column chromatography if necessary.

Step 2: O-Isopropylation (Williamson Ether Synthesis)

-

Inert Atmosphere: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add a polar aprotic solvent like anhydrous tetrahydrofuran (THF).

-

Deprotonation: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in the THF and cool to 0 °C. Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium alkoxide.

-

Alkylation: Add the alkylating agent, such as 2-bromopropane or 2-iodopropane (1.5 eq), dropwise. The reaction may be gently heated (e.g., to 40-50 °C) to increase the rate.

-

Workup & Purification: Monitor the reaction by TLC. Once complete, carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield N-Boc-3-isopropoxy-piperidine.

Step 3: N-Deprotection

-

Acidic Cleavage: Dissolve the purified N-Boc-3-isopropoxy-piperidine (1.0 eq) in a minimal amount of dichloromethane (DCM).

-

Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA, 10-20 eq) or a solution of 4M HCl in dioxane.

-

Reaction: Stir the solution at room temperature for 1-4 hours. The evolution of CO₂ and isobutylene gas indicates the removal of the Boc group.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride). To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent. Dry the organic layer and concentrate to afford the final product, 3-isopropoxy-piperidine.

Data Summary: Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Typical Conditions |

| 1 | N-Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | DCM or THF | 0 °C to RT |

| 2 | O-Alkylation | Sodium Hydride (NaH), 2-Bromopropane | Anhydrous THF | 0 °C to 50 °C |

| 3 | N-Deprotection | Trifluoroacetic Acid (TFA) or HCl in Dioxane | DCM | Room Temperature |

Conclusion

The synthesis of 3-isopropoxy-piperidine is a testament to the power and elegance of fundamental organic chemistry. Its history is not that of a singular discovery but rather the logical application of a century and a half of synthetic innovation. The journey begins with established methods for creating the foundational 3-hydroxypiperidine core, a field that has evolved from classical hydrogenation to highly precise enzymatic reductions. The key transformation relies on the venerable Williamson ether synthesis, a reaction whose mechanistic principles guide the rational choice of reagents and pathways to avoid undesirable side reactions. Finally, the entire process is enabled by the strategic use of protecting groups, a cornerstone of modern multi-step synthesis. For the practicing chemist, understanding this history and the causality behind each experimental choice provides a robust and reliable blueprint for accessing this and countless other valuable molecules for the advancement of science and medicine.

References

-

Wikipedia. (2024). Piperidine. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

-

PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 3-Chloropiperidine 3 (I) and Enantiomers D-1 and.... Retrieved from [Link]

- Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine....

-

MDPI. (n.d.). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]

-

PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs.... Retrieved from [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]

-

SciSpace. (2018). Preparation method of (S)-N-Boc-3-hydroxypiperidine. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved from [Link]

-

PubMed. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Preparation method of (S)-N-Boc-3-hydroxypiperidine (2018) | Hu Haiwei | 1 Citations [scispace.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

theoretical and computational studies of 3-Isopropoxy-piperidine

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3-Isopropoxy-piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, which are crucial for molecular recognition at biological targets. 3-Isopropoxy-piperidine, a derivative of this important heterocyclic system, presents a compelling case for in-depth theoretical and computational investigation. The introduction of an isopropoxy group at the 3-position introduces specific stereochemical and electronic features that can significantly influence its conformational landscape, physicochemical properties, and, consequently, its potential as a drug candidate.